Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative characterized by an ethyl group at the N1 position, a chlorine substituent at the C8 position, and an ester group at C2. This compound shares structural similarities with fluoroquinolone antibiotics but lacks the fluorine atom typically present at C6 in clinical agents like ciprofloxacin. Its CAS number (7507-44-0) and synonyms, including 8-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid ethyl ester, are well-documented .
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 8-chloro-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
OKFLLFCIVPUPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and β-ketoesters.
Esterification: The carboxylic acid group at the 3rd position is esterified using ethanol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and chlorination reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxyquinolines.
Substitution Products: Aminoquinolines and thioquinolines.
Scientific Research Applications
Antimicrobial Properties
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has demonstrated notable antimicrobial activity against a range of bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness is attributed to its ability to disrupt bacterial cell functions, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Research has highlighted the compound's anticancer properties. In vitro studies show that it effectively inhibits the proliferation of various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This selectivity suggests a promising therapeutic window for its application in cancer treatment. The mechanisms underlying its anticancer activity may involve enzyme inhibition related to cancer cell growth pathways .
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Antimicrobial Efficacy Study : A study assessed this compound's effectiveness against various bacterial strains and found that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .
- Anticancer Activity Assessment : In vitro assays demonstrated that this compound inhibited the growth of specific cancer cell lines without affecting normal cells significantly, indicating its selective action and potential for further development in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:
DNA Gyrase Inhibition: The compound inhibits the bacterial enzyme DNA gyrase, which is essential for DNA replication.
Topoisomerase IV Inhibition: It also targets topoisomerase IV, another enzyme involved in DNA replication and cell division.
Pathways: By inhibiting these enzymes, the compound disrupts bacterial DNA synthesis, leading to cell death.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 1 (N1) Substitution
- Ethyl vs. Cyclopropyl substituents are common in fluoroquinolones (e.g., ciprofloxacin) and enhance DNA gyrase binding. Ethyl groups may reduce steric hindrance but decrease target affinity compared to cyclopropyl derivatives .
Position 8 (C8) Substitution
- Chlorine vs. Nitro/Methyl/Fluoro: Nitro Group: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6; ) features a nitro group at C8, which increases electron-withdrawing effects and reactivity. However, nitro groups are associated with metabolic toxicity, limiting therapeutic utility . Fluoro Group: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2; ) demonstrates how fluorine’s electronegativity enhances hydrogen bonding and bioavailability. Chlorine, while less electronegative, offers greater lipophilicity .
Position 6 (C6) Substitution
- The target compound lacks a substituent at C6, unlike Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), where bromine increases lipophilicity and steric bulk. Bromine’s larger atomic radius may enhance membrane permeability but also raise toxicity risks .
Pharmacological Activity
- Antibacterial Potential: Fluoroquinolones (e.g., ciprofloxacin) rely on C6-fluoro and C7-piperazinyl groups for broad-spectrum activity. The absence of fluorine in the target compound likely reduces DNA gyrase inhibition efficacy but may mitigate bacterial resistance mechanisms .
- Intermediate Utility: The compound serves as a precursor for analogues like Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (), where amino and methoxy groups enhance solubility and target specificity .
Physicochemical Properties
Biological Activity
Ethyl 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 211429-74-2) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article will explore its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.72 g/mol. The compound features a chloro substituent that is significant in modulating its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound.
Case Studies
- In Vitro Studies : A study evaluated various quinoline derivatives against several cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). The results indicated that compounds with similar structures exhibited moderate to excellent anticancer activity. For instance, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific functional groups significantly affects the anticancer activity. For example, the introduction of electron-donating groups at certain positions in the molecule increased cytotoxicity against cancer cells. This compound was noted for its potential as a lead compound in developing more potent anticancer agents .
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. This compound has been assessed for its effectiveness against various bacterial strains.
Research Findings
In a comparative study, several quinoline derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited significant antibacterial effects, particularly against resistant strains .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
